1H-Indol-1-amine, N-propyl- is a chemical compound that belongs to the indole family, characterized by a bicyclic structure containing a fused benzene and pyrrole ring. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents for neurological disorders. The compound's systematic name reflects its structure, where the indole moiety is substituted with a propyl group at the nitrogen atom.
1H-Indol-1-amine, N-propyl- is classified under organic compounds and is specifically categorized as an amine due to the presence of an amino group (-NH2). It is also recognized as a derivative of indole, which is a common structure in various biologically active molecules. The compound can be sourced from various chemical suppliers and synthesized through specific organic reactions.
The synthesis of 1H-Indol-1-amine, N-propyl- can be achieved through several methods, including:
The molecular formula for 1H-Indol-1-amine, N-propyl- is . The structure consists of an indole ring system with a propyl group attached to the nitrogen atom. Key structural features include:
The three-dimensional conformation can be analyzed using computational chemistry techniques or X-ray crystallography, which provide insights into bond angles and distances.
1H-Indol-1-amine, N-propyl- participates in various chemical reactions due to its amine functionality:
Additionally, this compound can serve as an intermediate in synthesizing more complex molecules through coupling reactions or cyclization processes.
The mechanism of action for 1H-Indol-1-amine, N-propyl-, particularly in pharmacological contexts, often involves modulation of neurotransmitter systems. For instance:
Research indicates that alterations in substituents on the indole ring can significantly affect binding affinity and biological efficacy.
1H-Indol-1-amine, N-propyl-, exhibits several notable physical and chemical properties:
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm purity and structural integrity.
The applications of 1H-Indol-1-amine, N-propyl-, primarily revolve around medicinal chemistry:
The investigation of indole-based amines for Central Nervous System disorders originated from structural mimicry of endogenous neurotransmitters. Tryptamine, the biochemical precursor of serotonin, provided the foundational scaffold for early neuropharmacological agents. Synthetic exploration accelerated in the 1980s–1990s, culminating in besipirdine (N-propyl-N-(4-pyridinyl)-1H-indol-1-amine hydrochloride), developed by Hoechst-Roussel Pharmaceuticals as a candidate for Alzheimer disease therapy. Initial patents filed in 1993 targeted obsessive-compulsive disorder, leveraging rat studies demonstrating adrenergic and serotonergic modulation. By 1995, besipirdine’s development pivoted toward cognitive enhancement, supported by evidence of cholinergic and noradrenergic activity relevant to neurodegenerative pathologies. The compound progressed to Phase III clinical trials under Aventis Pharma but was discontinued due to cardiovascular adverse effects, not with standing its multifaceted neurochemical actions. Subsequent intellectual property transitions occurred, with UroGene acquiring rights in 2004 to repurpose besipirdine for lower urinary tract dysfunctions, highlighting the persistent therapeutic interest in this chemical class [2].
This trajectory exemplifies the broader narrative of indole amines in neuropharmacology: initial focus on monoaminergic pathways, followed by strategic optimization for complex neurodegenerative etiologies. Besipirdine’s mechanism—combining potassium channel blockade, α2-adrenergic receptor antagonism, and norepinephrine reuptake inhibition—represented a deliberate shift from single-target agents toward multifunctional modulation [1] [2].
Structural progression from tryptamine to besipirdine involved systematic modifications to enhance receptor affinity, metabolic stability, and blood-brain barrier penetration. Tryptamine itself possesses limited therapeutic utility due to rapid monoamine oxidase-mediated degradation and poor receptor selectivity. Early synthetic efforts focused on N-alkylation to retard metabolism; propyl substitution emerged as optimal for balancing lipophilicity and steric bulk. Subsequent incorporation of a pyridinyl ring at the indole nitrogen created the N-alkyl-N-pyridinylindolamine scaffold, markedly altering pharmacological profiles [1] [6].
Table 1: Structural Evolution of Indole-Based Neuroactive Compounds
Compound Class | Prototype Structure | Key Pharmacological Modifications | Therapeutic Limitations |
---|---|---|---|
Endogenous Tryptamine | 2-(1H-Indol-3-yl)ethanamine | • Substrate for serotonin synthesis | Rapid MAO degradation; low receptor selectivity |
Simple N-Alkyl Tryptamines | N-Methyltryptamine | • Enhanced metabolic stability vs. tryptamine | Moderate 5-HT receptor affinity; limited BBB penetration |
N-Pyridinylindolamines | N-(Pyridin-4-yl)-1H-indol-1-amine | • Dual-target engagement (e.g., K+ channels + monoamine transporters) | Variable bioavailability |
Besipirdine (Optimized) | N-Propyl-N-(4-pyridinyl)-1H-indol-1-amine | • Added propyl chain to indole nitrogen • Blockade of voltage-gated K+ channels • α2-Adrenoceptor antagonism | Dose-dependent cardiovascular effects |
The besipirdine structure exemplifies strategic hybridization: the indole moiety enables π-stacking interactions with aromatic residues in ion channels, while the 4-pyridinyl group confers hydrogen-bonding capability critical for receptor recognition. Molecular modeling studies confirm that N-propyl substitution induces a 30° dihedral angle between indole and pyridine rings, optimizing orientation for binding cavity insertion in both potassium channels and adrenergic receptors [1] [4] [6]. This configuration facilitates simultaneous modulation of presynaptic neurotransmitter release and postsynaptic receptor signaling—a design principle now prevalent in multifunctional neuropharmacological agents.
N-propyl substitution on 1H-indol-1-amine derivatives critically influences central nervous system bioavailability by balancing three physicochemical parameters: lipophilicity, molecular polar surface area, and hydrogen-bonding potential. Comparative analyses of besipirdine analogues reveal that the propyl chain elevates log P values to approximately 2.8–3.2, within the optimal range (log P 2–5) for passive blood-brain barrier diffusion. Shorter alkyl chains (methyl, ethyl) reduce lipophilicity, diminishing brain penetration, while longer chains (butyl, pentyl) increase plasma protein binding, reducing free fraction available for partitioning into neural tissue [5] [6].
Table 2: Impact of N-Alkyl Chain Length on Blood-Brain Barrier Permeability Parameters
N-Substituent | Calculated log P | Polar Surface Area (Ų) | Brain/Plasma Ratio (Mouse) | Primary Elimination Route |
---|---|---|---|---|
Methyl | 1.9 ± 0.3 | 42.7 | 0.21 | Renal (85%) |
Ethyl | 2.4 ± 0.2 | 39.5 | 0.45 | Renal (78%) |
Propyl | 2.9 ± 0.4 | 36.8 | 0.93 | Hepatic (65%) |
Butyl | 3.7 ± 0.3 | 33.2 | 1.15 | Hepatic (89%) |
Pentyl | 4.2 ± 0.5 | 30.1 | 0.87 | Hepatic (92%) |
Furthermore, the propyl group reduces polar surface area to <70 Ų—below the 90 Ų threshold associated with impaired blood-brain barrier transit—without introducing excessive steric bulk that would impede engagement with target proteins. In besipirdine, this manifests as a peak plasma concentration in monkeys within 1.5–2 hours post-administration and an elimination half-life of 7.4 hours, consistent with sustained central nervous system exposure [2] [5]. Molecular dynamics simulations confirm that N-propyl derivatives exhibit 40% greater membrane bilayer diffusion coefficients than methyl analogues due to optimized lipid tail interactions and reduced desolvation energy penalties during blood-brain barrier transit [6]. This deliberate molecular tailoring underscores the precision required in neurodegenerative drug design, where marginal physicochemical adjustments substantially impact therapeutic efficacy.
CAS No.: 80584-90-3
CAS No.: 2764-91-2
CAS No.:
CAS No.: